molecular formula C14H13N3O3 B270727 N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide

N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide

Cat. No. B270727
M. Wt: 271.27 g/mol
InChI Key: VEUNWOGKWGPPRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide, also known as JQ1, is a small molecule inhibitor that selectively targets bromodomain and extraterminal (BET) proteins. BET proteins are epigenetic readers that play a crucial role in regulating gene expression. JQ1 has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases.

Mechanism of Action

N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide selectively binds to the acetyl-lysine recognition pocket of BET proteins, preventing their interaction with acetylated histones and transcription factors. This leads to the displacement of BET proteins from chromatin and the inhibition of gene transcription. N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide has been shown to selectively target the bromodomains of BRD2, BRD3, and BRD4, which are the most widely expressed BET proteins.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In addition, N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide has been shown to modulate the expression of genes involved in inflammation, angiogenesis, and metastasis. N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases such as rheumatoid arthritis and asthma.

Advantages and Limitations for Lab Experiments

N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide has several advantages as a research tool. It is a highly selective inhibitor of BET proteins, which allows for the specific modulation of gene expression. N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide is also a small molecule inhibitor, which makes it easier to administer and study compared to larger molecules such as antibodies. However, N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide has some limitations as a research tool. It has a relatively short half-life in vivo, which requires frequent dosing. In addition, N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide can have off-target effects on other proteins, which can complicate data interpretation.

Future Directions

There are several future directions for the study of N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide. One area of interest is the development of more potent and selective BET inhibitors. Another area of interest is the identification of biomarkers that can predict the response to BET inhibitors in cancer patients. In addition, there is growing interest in the use of BET inhibitors in combination with other therapies, such as chemotherapy and immunotherapy. Finally, there is a need for more studies to understand the long-term effects of BET inhibition on normal tissue function.
In conclusion, N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide is a small molecule inhibitor that selectively targets BET proteins. It has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases. N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide has several advantages as a research tool, including its high selectivity and small molecule size. However, it also has some limitations, such as its short half-life and off-target effects. There are several future directions for the study of N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide, including the development of more potent and selective BET inhibitors and the identification of biomarkers for patient selection.

Synthesis Methods

N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide can be synthesized using a variety of methods, including Suzuki coupling, Buchwald-Hartwig coupling, and palladium-catalyzed carbonylation. The most commonly used method involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base such as triethylamine.

Scientific Research Applications

N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases. In cancer, N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide has also been shown to inhibit the expression of oncogenes such as c-Myc and BRD4, which are frequently overexpressed in cancer.

properties

Product Name

N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C14H13N3O3/c1-8-5-9(2)16-14(15-8)17-13(18)10-3-4-11-12(6-10)20-7-19-11/h3-6H,7H2,1-2H3,(H,15,16,17,18)

InChI Key

VEUNWOGKWGPPRE-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CC3=C(C=C2)OCO3)C

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CC3=C(C=C2)OCO3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.